molecular formula C18H32N2O8S2 B3097341 Di-Boc-L-homocystine CAS No. 130981-51-0

Di-Boc-L-homocystine

Cat. No.: B3097341
CAS No.: 130981-51-0
M. Wt: 468.6 g/mol
InChI Key: JXQOESIPFURHKL-RYUDHWBXSA-N
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Description

Di-Boc-L-homocystine is a specialty product used for proteomics research . It has a molecular weight of 468.59 and a molecular formula of C18H32N2O8S2 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H32N2O8S2 . For a detailed structural analysis, tools like VESTA, a 3D visualization program for structural models, can be used .


Physical and Chemical Properties Analysis

This compound has a predicted melting point of 241.18°C, a boiling point of 666.27°C at 760 mmHg, a density of 1.27 g/cm^3, and a refractive index of n20D 1.54 .

Scientific Research Applications

Peptide Synthesis and Structural Studies

Di-Boc-L-homocystine plays a role in peptide synthesis and structural studies. The first synthesis of a homodetic-heterodetic-bicyclic polypeptide, [2,7-cystine]-gramicidin S, utilized this compound. This synthesis involved the use of Nα Boc-amino acids and selective removal of protecting groups, leading to the formation of a crystalline decapeptide. Such synthetic approaches are significant in understanding peptide structures and functions (Ludescher & Schwyzer, 1972).

Biochemical Analysis and Disease Research

In biochemical analysis, this compound has been utilized in the determination of total plasma homocysteine, which is increasingly recognized as a risk factor for vascular diseases. Methods used for measuring total homocysteine in plasma often involve the reduction of homocystine and other disulfides (Gilfix, Blank, & Rosenblatt, 1997).

Investigation of Blood Clotting Factors

Research on blood clotting has shown that L-Homocystine activates Hageman factor, which is crucial in the clotting process and the evolution of plasma kinins. This finding has implications for understanding thrombosis in patients with homocystinuria (Ratnoff, 1968).

Cellular Studies

This compound has been used in cellular studies, such as the investigation of homocystine uptake in isolated rat renal cortical tubules. This research helps in understanding the metabolism of homocystine and provides insights into the treatment of homocystinuria (Foreman, Wald, Blumberg, Pepe, & Segal, 1982).

Studies on Atherosclerosis

The compound has been studied in the context of atherosclerosis, where homocystine-induced arteriosclerosis was explored through endothelial cell injury and platelet response. This research provides insights into the atherogenic mechanism of homocystinemia and potential therapeutic approaches (Harker, Ross, Slichter, & Scott, 1976).

Future Directions

While the future directions for Di-Boc-L-homocystine are not explicitly mentioned in the search results, it’s clear that amino acids and related compounds continue to be an area of active research. For instance, directed evolution is a powerful tool for protein engineering that could potentially be applied to compounds like this compound . Additionally, the role of homocysteine in health and disease is an ongoing area of study .

Properties

IUPAC Name

(2S)-4-[[(3S)-3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(25)19-11(13(21)22)7-9-29-30-10-8-12(14(23)24)20-16(26)28-18(4,5)6/h11-12H,7-10H2,1-6H3,(H,19,25)(H,20,26)(H,21,22)(H,23,24)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQOESIPFURHKL-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSSCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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